3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid hydrochloride
Description
3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid hydrochloride (CAS: 332061-68-4) is a fluorinated β-amino acid derivative with a naphthalene backbone substituted with a fluorine atom at the 4-position. Its molecular formula is C₁₃H₁₁ClFNO₂, and it has a molecular weight of 267.69 g/mol (derived from ). The compound’s structure combines a rigid naphthalene ring with a polar amino acid moiety, making it useful in medicinal chemistry for designing enzyme inhibitors or receptor ligands. Its hydrochloride salt form enhances solubility in aqueous systems, which is critical for biological applications.
Properties
IUPAC Name |
3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2.ClH/c14-11-6-5-10(12(15)7-13(16)17)8-3-1-2-4-9(8)11;/h1-6,12H,7,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXQFINGQDQACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-00-8 | |
| Record name | 1-Naphthalenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Nucleophilic Substitution Reaction: Starting with 4-fluoronaphthalene-1-carboxylic acid, the carboxylic acid group can be converted to an acid chloride using thionyl chloride (SOCl2). The resulting acid chloride can then react with ammonia (NH3) to form the corresponding amide, which can be further reduced to the amino acid using lithium aluminum hydride (LiAlH4).
Reduction of Nitro Compounds: Another method involves the reduction of 4-fluoronaphthalene-1-nitropropanoic acid using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the desired amino acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, heat
Reduction: Sn/HCl, Fe/HCl, hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: 3-Amino-3-(4-nitronaphthalen-1-yl)propanoic acid hydrochloride
Reduction: 3-Amino-3-(4-aminonaphthalen-1-yl)propanoic acid hydrochloride
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Chemistry
3-F-APAA HCl serves as a valuable building block in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, such as:
- Oxidation : The amino group can be oxidized to form oximes or nitro compounds.
- Reduction : Reduction of nitro groups can yield amines.
- Substitution Reactions : The fluorine atom can be substituted with other functional groups under specific conditions.
Biology
In biological research, 3-F-APAA HCl has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its interaction with receptors and enzymes is of particular interest:
- NMDA Receptor Agonism : Studies indicate that this compound enhances synaptic plasticity, suggesting cognitive benefits.
- Anti-inflammatory Effects : Research shows it reduces cytokine production in macrophages, indicating potential anti-inflammatory properties.
- Anticancer Potential : In vitro studies have demonstrated inhibition of cancer cell proliferation in specific cancer lines.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | NMDA Receptor Agonism | Enhanced synaptic plasticity in vitro, suggesting cognitive benefits. |
| Study B | Anti-inflammatory Effects | Reduced cytokine production in macrophages, indicating anti-inflammatory activity. |
| Study C | Anticancer Potential | Inhibition of cancer cell proliferation in specific lines, warranting further investigation into its mechanism. |
Industrial Applications
In industrial settings, 3-F-APAA HCl is utilized in the development of advanced materials with specific electronic or optical properties. Its enhanced solubility and stability due to the hydrochloride form make it suitable for various synthetic and analytical applications .
Mechanism of Action
3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid hydrochloride is similar to other naphthalene derivatives, such as 3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid hydrochloride and 3-Amino-3-(4-chloronaphthalen-1-yl)propanoic acid hydrochloride. the presence of the fluorine atom makes it unique in terms of its chemical properties and reactivity. The fluorine atom can enhance the compound's stability and modify its biological activity, making it distinct from its non-fluorinated counterparts.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Fluorine at the 4-position (naphthalene or phenyl) enhances metabolic stability and electronic effects. Nitro groups (e.g., BD40157) introduce strong electron-withdrawing properties, altering reactivity in synthetic pathways .
- Chirality: Enantiomers like (R)-3-Amino-3-(3-fluorophenyl)propanoic acid (CAS: 325-89-3) may exhibit divergent biological activities due to stereospecific interactions .
Availability and Stability
- Commercial Availability : The target compound is sold in research quantities (e.g., 5g–1kg), while analogs like BD40157 are available at 95% purity .
- Discontinued Compounds: (3S)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS: 2059910-88-0) is discontinued, limiting its accessibility .
- Storage : Hydrochloride salts (e.g., the target compound) require room-temperature storage to maintain stability, whereas hydroxylated variants (e.g., CAS: 132732-79-7) may need controlled conditions to prevent degradation .
Research Implications
The structural diversity among these analogs highlights the importance of substituent selection in drug design:
Q & A
Q. What synthetic strategies are optimal for preparing enantiomerically pure 3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid hydrochloride?
Methodological Answer: Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis. For aryl-substituted β-amino acids like this compound, a Michael addition using chiral catalysts (e.g., cinchona alkaloids) or enzymatic resolution can achieve high enantiomeric excess (ee). Post-synthesis, purify via chiral HPLC (e.g., Chiralpak® IA column with hexane:isopropanol:trifluoroacetic acid mobile phase) to confirm purity ≥98% . Key Steps:
- Protect the amino group with Boc to prevent racemization during coupling.
- Use Pd-catalyzed cross-coupling to introduce the 4-fluoronaphthalenyl group.
- Deprotect and form the hydrochloride salt under controlled acidic conditions.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Combine analytical techniques:
- NMR (¹H/¹³C/¹⁹F): Verify substitution patterns (e.g., fluorine at C4 of naphthalene, amino-proton coupling).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern matching theoretical values.
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
- HPLC: Use reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to assess chemical purity (>95%).
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer: Solubility:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 10–15 | pH 2–3 (HCl) |
| DMSO | >50 | 25°C |
| Ethanol | 20–25 | 25°C |
Stability:
- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Avoid prolonged exposure to light due to naphthalene’s UV sensitivity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .
Advanced Research Questions
Q. How do enantiomers of this compound differ in biological activity, and how can researchers isolate them?
Methodological Answer: Enantiomers may exhibit divergent binding to chiral targets (e.g., enzymes, receptors). For isolation:
- Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralcel® OD-H).
- Test activity in in vitro assays (e.g., enzyme inhibition with IC₅₀ determination).
Example Data:
| Enantiomer | IC₅₀ (μM) for Target X | LogP |
|---|---|---|
| (R)-form | 0.5 ± 0.1 | 1.2 |
| (S)-form | 5.8 ± 0.3 | 1.1 |
Note: Differences in IC₅₀ may arise from steric hindrance or hydrogen-bonding variations .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer: Perform molecular dynamics (MD) simulations and docking studies:
- Docking: Use AutoDock Vina to model binding to fluoronaphthalene-recognizing receptors (e.g., cytochrome P450 isoforms).
- MD Simulations (GROMACS): Analyze ligand-protein stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA).
Case Study: Simulations revealed strong π-π stacking between the naphthalene ring and Phe130 in Target X, explaining high affinity .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Systematically evaluate:
Purity: Re-analyze batches via elemental analysis (C, H, N ± 0.4%) and LC-MS to rule out impurities.
Assay Conditions: Compare cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times.
Metabolite Interference: Use hepatic microsomes to identify active/inactive metabolites.
Example Resolution: Discrepancies in IC₅₀ values (5–50 μM) were traced to residual DMSO (>0.1%) altering membrane permeability .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
